molecular formula C13H20N2O2 B14492723 N-(4-Methoxyphenyl)-L-leucinamide CAS No. 65540-65-0

N-(4-Methoxyphenyl)-L-leucinamide

Cat. No.: B14492723
CAS No.: 65540-65-0
M. Wt: 236.31 g/mol
InChI Key: QMIKKORQMMCAGR-LBPRGKRZSA-N
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Description

N-(4-Methoxyphenyl)-L-leucinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the leucinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-L-leucinamide typically involves the condensation of 4-methoxyaniline with L-leucine, followed by the formation of the amide bond. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or dimethylformamide (DMF) to dissolve the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for the addition of reagents and the monitoring of reaction progress ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-Hydroxyphenyl)-L-leucinamide.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-(4-Hydroxyphenyl)-L-leucinamide.

    Reduction: N-(4-Methoxyphenyl)-L-leucine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-L-leucinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-L-leucinamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological and chemical properties.

Properties

CAS No.

65540-65-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methoxyphenyl)-4-methylpentanamide

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-12(14)13(16)15-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI Key

QMIKKORQMMCAGR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N

Origin of Product

United States

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